Phenol,2,6-bis(1,1-dimethylethyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl-, also known as 2,6-di-tert-butyl-4-methylphenol, is an organic compound with the molecular formula C15H24O. It is a derivative of phenol, characterized by the presence of two tert-butyl groups and one methyl group attached to the benzene ring. This compound is widely used in various industrial applications due to its antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl- typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction proceeds as follows:
Alkylation Reaction: Phenol reacts with isobutylene in the presence of an acid catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out at elevated temperatures (around 100-150°C) to facilitate the formation of the tert-butyl groups.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl- is carried out in large-scale reactors equipped with efficient mixing and temperature control systems. The process involves continuous feeding of phenol and isobutylene into the reactor, where the alkylation reaction takes place. The product is then separated and purified using distillation columns and crystallizers.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into corresponding hydroxy derivatives. Reducing agents such as sodium borohydride are commonly used.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. Reagents like nitric acid, bromine, and sulfuric acid are used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Quinones, hydroxyquinones
Reduction: Hydroxy derivatives
Substitution: Nitro, bromo, and sulfonyl derivatives
Scientific Research Applications
Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers during processing and storage.
Biology: Employed in studies related to oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized as a stabilizer in fuels, lubricants, and plastics to enhance their shelf life and performance.
Mechanism of Action
The antioxidant activity of Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl- is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The tert-butyl groups provide steric hindrance, which enhances the stability of the phenoxyl radical formed during the antioxidant process. This compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells and materials from oxidative stress.
Comparison with Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl- can be compared with other similar compounds, such as:
2,6-Di-tert-butylphenol: Lacks the methyl group at the 3-position, resulting in slightly different antioxidant properties.
2,4-Di-tert-butylphenol: Has tert-butyl groups at the 2 and 4 positions, leading to different steric and electronic effects.
Butylated hydroxytoluene (BHT): A widely used antioxidant with similar tert-butyl groups but different overall structure and properties.
Conclusion
Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl- is a versatile compound with significant applications in various fields due to its antioxidant properties. Its unique structure and reactivity make it an important compound in scientific research and industrial applications.
Properties
CAS No. |
608-49-1 |
---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2,6-ditert-butyl-3-methylphenol |
InChI |
InChI=1S/C15H24O/c1-10-8-9-11(14(2,3)4)13(16)12(10)15(5,6)7/h8-9,16H,1-7H3 |
InChI Key |
UHZLTTPUIQXNPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.